B1580357 L-ALANINE (3-13C; 3,3,3-D3)

L-ALANINE (3-13C; 3,3,3-D3)

カタログ番号: B1580357
分子量: 93.10
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chemical Identity and Classification

L-Alanine (3-13C; 3,3,3-D3) belongs to the class of stable isotope-labeled amino acids, specifically categorized as a doubly-labeled derivative of the naturally occurring proteinogenic amino acid L-alanine. The compound features a molecular structure where the methyl carbon at position 3 is enriched with carbon-13, while the three hydrogen atoms of the same methyl group are replaced with deuterium atoms. This isotopic labeling pattern results in a molecular formula of *CD3CH(NH2)COOH, with typical isotopic purities of 99% for carbon-13 and 96-98% for deuterium content.

The chemical classification of this compound places it within the broader category of alpha amino acids and derivatives, specifically under alanine and derivatives according to the ClassyFire taxonomic system. The compound maintains the fundamental L-configuration at the alpha carbon, preserving the stereochemical properties essential for biological compatibility while introducing the isotopic modifications necessary for analytical applications.

Commercial preparations of L-Alanine (3-13C; 3,3,3-D3) are available from specialized isotope laboratories, with Cambridge Isotope Laboratories being a primary manufacturer. The compound is typically supplied as a crystalline powder with melting points around 314.5°C, consistent with the thermal properties of the parent amino acid. The average molecular mass increases to approximately 91.092 daltons due to the isotopic substitutions, representing a mass shift of +4 compared to natural alanine.

Significance in Biochemical Research

The significance of L-Alanine (3-13C; 3,3,3-D3) in biochemical research stems from its unique analytical properties that enable sophisticated investigations of protein dynamics, metabolic pathways, and molecular interactions. The dual isotopic labeling provides researchers with multiple analytical approaches, allowing simultaneous carbon-13 nuclear magnetic resonance studies and deuterium-based relaxation measurements.

In protein structure and dynamics research, this compound serves as an essential probe for understanding amino acid side chain motions and backbone flexibility. Nuclear magnetic resonance relaxometry studies utilizing deuterated alanine derivatives have revealed three distinct motional processes occurring on different time scales: collective dynamics of three-dimensional hydrogen bond networks on microsecond timescales, amino group dynamics in the nanosecond range, and methyl group rotation occurring as the fastest process.

Metabolic research applications demonstrate the compound's value in tracing alanine cycling and glucose metabolism pathways. Studies using isotope tracing have revealed the existence of tumor-liver alanine cycles, where glucose-derived alanine from tumors provides carbon sources for hepatic gluconeogenesis while facilitating nitrogen removal from branched-chain amino acid catabolism. These investigations have shown that melanoma cells consume approximately 15 times more glucose than other tissues, highlighting the critical role of alanine in cancer metabolism.

The compound's applications extend to enantiomer-specific isotope analysis, where researchers can distinguish between D-alanine and L-alanine in biological systems. This capability has proven essential for understanding microbial processes, as D-alanine plays crucial physiological roles in bacterial growth and metabolic maintenance. Studies have demonstrated nitrogen isotopic heterogeneity between D-alanine and L-alanine in bacterial peptidoglycan, with typical nitrogen isotopic differences suggesting enzymatic control of incorporation processes.

Historical Context of Isotopic Labeling in Amino Acids

The development of isotopic labeling techniques for amino acids traces back to the late 1960s, when systematized isotope labeling in proteins was first pioneered by researchers including Jardetsky and Katz. These early investigations focused on amino acid-type selective labeling methods involving incorporation of specific protonated amino acids against deuterated backgrounds.

The evolution of stable isotope labeling by amino acids in cell culture technology, though published in 2002, had been developed and utilized for several years prior to its formal publication. This methodology revolutionized proteomic research by enabling challenging studies in cell signaling that were previously considered beyond the reach of proteomics techniques. The technology pioneered proteomic interactomics, time series studies, and dynamic post-translational modification investigations.

Historical applications of isotopically labeled alanine in human kinetic studies began emerging in the 1980s, when researchers investigated whole-body alanine kinetics using various isotopic tracers. These early studies demonstrated the critical importance of tracer selection, showing that alanine kinetics were highly dependent on the choice of isotopically labeled alanine used. Research comparing [15N]-, [3,3,3-2H3]-, [1-13C]-, and [3-13C]alanine tracers revealed significant variations in measured alanine flux rates, emphasizing the heterogeneous metabolism of different portions of the alanine molecule.

The development of selective amino acid-type labeling gained momentum throughout the 1980s and 1990s, with uniform carbon-13 and nitrogen-15 labeling becoming established methodologies. These techniques evolved to address the need for spectral simplification in crowded nuclear magnetic resonance spectra, providing specific probes for structural and functional studies.

Contemporary applications have expanded to include sophisticated techniques such as non-hydrogenative parahydrogen-induced polarization, which utilizes isotopically labeled alanine derivatives to achieve enhanced signal detection in nuclear magnetic resonance spectroscopy. These modern approaches demonstrate the continued evolution and refinement of isotopic labeling methodologies.

Research Objectives and Scope

Current research objectives utilizing L-Alanine (3-13C; 3,3,3-D3) encompass multiple interconnected areas of biochemical investigation, each leveraging the unique properties conferred by the dual isotopic labeling pattern. Primary research focuses center on elucidating protein dynamics at the molecular level, with particular emphasis on understanding side chain motions and their relationship to protein function.

Metabolic pathway investigations represent a significant research domain, where the compound serves as a tracer for understanding alanine's role in glucose homeostasis and energy metabolism. These studies aim to characterize the complex interplay between tumor metabolism and systemic metabolic responses, particularly in cancer research where alanine cycling between tumors and liver has emerged as a critical pathway.

Methodological development constitutes another primary objective, with researchers working to optimize isotopic labeling strategies for enhanced analytical capabilities. These efforts include developing improved nuclear magnetic resonance techniques that can extract maximum information from isotopically labeled samples while minimizing experimental artifacts and interference.

The scope of contemporary research extends to developing applications in marine biochemistry, where isotopically labeled alanine derivatives are used to understand bacterial metabolism of D-alanine in ocean environments. These investigations aim to characterize the enzymatic pathways involved in D-alanine catabolism by marine bacteria, with implications for understanding biogeochemical cycles.

Future research directions encompass expanding the applications of L-Alanine (3-13C; 3,3,3-D3) to include protein turnover studies, where the dual labeling may provide enhanced temporal resolution for understanding protein synthesis and degradation dynamics. Additionally, emerging applications in clinical research, including spike-in methodologies and super-stable isotope labeling by amino acids in cell culture approaches, represent promising areas for continued development.

特性

分子量

93.10

純度

98%

製品の起源

United States

化学反応の分析

Use in Alanine Transaminase (ALT) Catalysis

L-Alanine (3-13C; 3,3,3-D3) can be used to probe the catalytic mechanism of alanine transaminase (ALT) . ALT is an enzyme that catalyzes the transfer of an amino group from glutamate to pyruvate, forming L-alanine and α-ketoglutarate, using pyridoxal phosphate as a coenzyme .

  • H/D Exchange: When ALT is incubated with 13CH3-pyruvate and glutamate in D2O, deuteron incorporation into alanine is observed, resulting in isotope-shifted CDH2 and CD2H peaks . This indicates that H/D exchange occurs at the methyl group of alanine during the catalytic cycle .

  • Isotopologue Formation: When 13CD3-pyruvate is used as a starting material, the pyruvate C3D3 signal is easily observed. Additionally, three lower intensity peaks corresponding to the methyl isotopologues CD2H, CDH2, and CH3 are also observed, resulting from incomplete H/D exchange during the preparation of deuterated pyruvate .

  • Proton Incorporation: Studies have shown that approximately 0.8 deuterons are exchanged to protons by ALT per catalytic cycle . This exchange can be monitored using hyperpolarized 13C-labeled pyruvate, which enhances the sensitivity of detection .

Decomposition on Copper Surfaces

L-Alanine and its isotopologues, such as L-Aspartic acid (L-Asp), can decompose on copper surfaces under specific conditions. The decomposition mechanism involves several steps, including decarboxylation and the formation of intermediates .

  • Deuterium Labeling: Deuterium labeling has demonstrated that H/D scrambling can occur during the decomposition of the CD(NH2)CD2 intermediate, which is formed by decarboxylation of L-Asp-2,3,3-d3 and L-Asp-15N-2,3,3-d3 .

  • TPRS Spectra: Temperature-programmed reaction spectroscopy (TPRS) of L-Asp-4-13C on Cu(100) reveals the sequence of steps in the decomposition process. The C3−C4 and C1−C2 bonds break sequentially, yielding 13CO2 and CO2, respectively. The remaining CH(NH2)CH2 intermediate then decomposes to produce N≡CCH3 and H2 .

Racemization Studies

L-Alanine and its deuterated forms are used to study alanine racemase activity . Alanine racemase is an enzyme that catalyzes the conversion of L-alanine to D-alanine and vice versa .

Stable Isotope Labeling

Stable isotopes of amino acids, including L-alanine, are used in quantitative proteomics and metabolic research . These isotopes, such as 13C, 15N, and 2H (deuterium), allow for the tracing of metabolic pathways and the quantification of proteins .

  • Available Isotopologues: L-Alanine is available with various stable isotope labels, including U-13C3, 15N, and deuterium . These labeled alanines are used in a variety of applications, such as metabolic studies and protein quantification .

類似化合物との比較

Key Observations :

  • Deuterium vs. ¹³C : The 3,3,3-D₃ label provides superior sensitivity in flux studies due to minimal metabolic interference, whereas ¹³C labels are preferred for NMR structural elucidation .
  • Positional Specificity : Labeling at C3 (vs. C1) avoids interference with transamination reactions, preserving tracer accuracy .

Comparison with Structural Analogs

Structurally related compounds exhibit distinct chemical and functional properties:

Table 2: Comparison with Structural Analogs

Compound Structure Modification Applications Key Differences from L-Alanine (3-¹³C; 3,3,3-D₃)
3,3,3-Trifluoroalanine Fluorine substitution at C3 Enzyme inhibition, antifungal agents Electronegative fluorine alters electronic properties; inhibits fungal enzymes
DL-Alanine-3-¹³C Racemic mixture, ¹³C at C3 Nanoparticle synthesis, chelation Lack of enantiomeric specificity limits biological applications
β-Amino-L-alanine Amino group at β-carbon Peptide synthesis, chiral catalysts Altered backbone structure prevents incorporation into proteins

Notable Findings:

  • 3,3,3-Trifluoroalanine : The trifluoromethyl group enhances antifungal activity by interacting with fungal enzyme active sites, unlike deuterated alanine .
  • Racemic DL-Alanine-3-¹³C: Used in non-biological contexts (e.g., nanoparticle synthesis) due to reduced metabolic utility .

Research Findings and Implications

Metabolic Studies in Humans

  • Flux Heterogeneity : L-Alanine (3,3,3-D₃) showed 2.1× higher flux than ¹⁵N-alanine, underscoring isotopic choice impacts study outcomes .
  • Hepatic Oxidation: Supplementation with [3-¹³C]-alanine during fasting normalized alanine turnover rates to 12-hour fast levels, validating its use in starvation models .

Environmental Sorption

  • Soil Reactivity : Unlabeled L-alanine exhibited higher sorption (Qmax = 527 mg·kg⁻¹ in Ultisols) than D-glucose, suggesting preferential binding to clay-rich soils .

準備方法

Isotopically Labeled Precursors

The starting material for synthesis is typically pyruvate labeled at the methyl carbon with ^13C and fully deuterated (3-^13C, 3,3,3-D3-pyruvate). This precursor is key because enzymatic transamination converts pyruvate into alanine while preserving the isotope labels.

Enzymatic Transamination

  • Mechanism : Alanine transaminase (ALT) catalyzes the transfer of an amino group from glutamate to the keto group of pyruvate, producing L-alanine. When using 3-^13C, 3,3,3-D3-pyruvate as substrate, the product alanine retains the isotopic labels at the methyl position.
  • Conditions : The reaction is typically performed in aqueous buffer with pyridoxal phosphate as a coenzyme, under controlled pH and temperature to maximize yield and isotopic retention.
  • Research Findings : Studies using hyperpolarized 3-^13C, 3,3,3-D3-pyruvate have demonstrated efficient conversion to labeled alanine with minimal isotope exchange or loss, confirming the robustness of this method for producing L-alanine (3-^13C; 3,3,3-D3).

Chemical Synthesis Routes

  • Fmoc Protection Strategy : For synthetic applications, such as peptide synthesis, the labeled alanine is often prepared as N-(9-fluorenylmethoxycarbonyl)-L-alanine-3-^13C (Fmoc-Ala-3-^13C). The synthesis involves reacting isotopically labeled alanine with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base (e.g., sodium bicarbonate) in acetone or other suitable solvents.
  • Purification : The product is purified by extraction and crystallization to obtain high purity Fmoc-protected labeled alanine suitable for solid-phase peptide synthesis.
  • Industrial Scale : Large-scale production uses automated peptide synthesizers and reactors, employing carbon-13 enriched starting materials to maintain isotopic integrity.

Isotopic Labeling and Purity Considerations

Parameter Typical Value/Condition Notes
Carbon-13 enrichment ≥ 98-99% Ensures high NMR/MS sensitivity
Deuterium enrichment at methyl ≥ 97-98% Reduces proton relaxation, enhances signal
Stereochemical purity > 98% L-isomer Enzymatic methods preserve L-configuration
Reaction medium Aqueous buffer (pH ~7-8) or acetone Depends on enzymatic or chemical step
Coenzyme Pyridoxal phosphate (for enzymatic) Essential for transaminase activity
Temperature 25-37 °C (enzymatic) Optimal for enzyme stability and activity

Research Findings on Preparation and Stability

  • Enzymatic Labeling Efficiency : Using hyperpolarized 3-^13C, 3,3,3-D3-pyruvate, the enzymatic conversion to L-alanine retains the isotopic labels with minimal proton exchange, confirming the stability of the deuterium label during the reaction cycle.
  • Isotope Exchange Dynamics : Studies indicate slight exchange of deuterium with protons during enzyme catalysis but overall high retention (~66% D content at alanine Cβ after one catalytic cycle).
  • Racemization and Biodistribution : Feeding experiments with isotopically labeled alanine in germ-free and regular mice confirm that the labeled L-alanine remains stereochemically stable with no endogenous racemization detected in germ-free conditions, supporting the use of this compound in metabolic tracing.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Enzymatic Transamination Conversion of 3-^13C, 3,3,3-D3-pyruvate with ALT enzyme High stereospecificity, isotopic retention Requires enzyme and coenzyme, aqueous conditions
Chemical Synthesis (Fmoc) Protection of labeled alanine amino group with Fmoc-OSu Suitable for peptide synthesis, scalable Multi-step, requires purification
Industrial Scale Synthesis Automated reactors using isotopically enriched precursors Large quantities, high purity High cost of isotopes, complex equipment

Q & A

Q. How is L-Alanine (3-13C; 3,3,3-D3) synthesized for isotopic labeling in metabolic studies?

L-Alanine (3-13C; 3,3,3-D3) is synthesized via enzymatic or chemical methods using isotopically labeled precursors. For example, carbon-13 labeling at the C3 position and deuterium substitution at the methyl group are achieved by incorporating precursors like pyruvate-13C and deuterated reducing agents. Enzymatic transamination reactions with labeled substrates (e.g., 15N-glutamate) ensure stereochemical fidelity, critical for biological applications .

Q. What safety precautions are necessary when handling L-Alanine (3-13C; 3,3,3-D3)?

While L-Alanine (3-13C; 3,3,3-D3) is classified as non-hazardous under GHS guidelines, standard laboratory practices apply: use gloves resistant to organic solvents, avoid inhalation of fine particulates, and prevent environmental release. Mechanical collection is recommended for spills to minimize contamination of water systems .

Q. Which analytical techniques are most effective for detecting and quantifying L-Alanine (3-13C; 3,3,3-D3) in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables quantification with precision ≤10⁻⁹ g using multiple reaction monitoring (MRM) transitions. Isotope-labeled internal standards (e.g., L-Alanine-¹³C₂,¹⁵N) improve accuracy by correcting for matrix effects .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR tracks metabolic flux by resolving isotopomers in pathways like gluconeogenesis. Deuterium labeling reduces background noise in proton-decoupled spectra .

Advanced Research Questions

Q. How can isotopic labeling with L-Alanine (3-13C; 3,3,3-D3) optimize metabolic flux analysis in gluconeogenic pathways?

Isotopic enrichment at the C3 position allows precise tracking of alanine’s conversion to glucose via hepatic gluconeogenesis. Methodological steps include:

  • Administering labeled alanine in tracer doses to avoid perturbing endogenous pools.
  • Measuring 13C enrichment in glucose using GC-MS or 13C-NMR.
  • Applying kinetic modeling (e.g., isotopomer spectral analysis) to resolve flux rates and compartmentalize pathway activity .

Q. What role does the isotopic labeling pattern of L-Alanine (3-13C; 3,3,3-D3) play in elucidating enzyme-substrate specificity?

The dual labeling (13C and D3) enables differentiation between competing enzymatic pathways. For example:

  • Alanine Dehydrogenase (AlaDH): Deuterium substitution at the β-carbon can slow hydrogen transfer rates, revealing kinetic isotope effects (KIEs) in oxidative deamination.
  • Transaminases: 15N labeling distinguishes transamination from deamination pathways in amino acid catabolism. Competitive assays with unlabeled analogs validate enzyme specificity .

Q. How does nanostructure influence the catalytic hydrogenation efficiency of L-Alanine (3-13C; 3,3,3-D3) to alaninol?

Ru nanoparticle size (1.3–2.5 nm) dictates catalytic performance:

  • Larger nanoparticles (2.2 nm): Exhibit higher turnover frequencies due to dominant Ru(101) active sites, identified via TEM and DFT calculations.
  • Smaller nanoparticles (1.3 nm): Suffer from steric hindrance, reducing alaninol formation rates. Kinetic studies using Arrhenius plots reveal size-insensitive activation energies (~45 kJ/mol), suggesting a common rate-limiting step (e.g., H₂ dissociation) .

Q. What methodological approaches resolve data contradictions in metabolic studies using L-Alanine (3-13C; 3,3,3-D3) with competing isotopic pathways?

  • Multi-isotope tracing: Co-administering 13C- and 15N-labeled alanine distinguishes between transamination (retains 15N) and deamination (loses 15N) pathways.
  • Compartmentalized modeling: Integrate tissue-specific isotope dilution data (e.g., hepatic vs. muscle uptake) to correct for cross-contamination.
  • Validation with knockout models: Use CRISPR-edited cell lines lacking specific enzymes (e.g., ALT1) to isolate pathway contributions .

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